![molecular formula C6H7N3O2 B184724 N-(3-Methylpyridin-4-yl)nitramide CAS No. 18227-66-2](/img/structure/B184724.png)
N-(3-Methylpyridin-4-yl)nitramide
Overview
Description
N-(3-Methylpyridin-4-yl)nitramide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpyridin-4-yl)nitramide typically involves the nitration of 3-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpyridin-4-yl)nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-Methylpyridin-4-yl)nitramide exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis.
- Insecticidal Activity : As a derivative of neonicotinoids, this compound has shown effectiveness in pest control. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in target insects.
Applications in Agrochemistry
The compound is being explored as a potential alternative to traditional pesticides due to its targeted action on pests while minimizing non-target effects on beneficial insects like bees. The following table summarizes its comparative effectiveness against common pests:
Pest | Traditional Pesticide | This compound | Effectiveness |
---|---|---|---|
Aphids | Imidacloprid | Effective | High |
Whiteflies | Thiamethoxam | Effective | Moderate |
Beetles | Clothianidin | Effective | High |
Pharmaceutical Potential
Beyond agricultural applications, this compound is under investigation for its potential therapeutic uses:
- Neurological Disorders : Due to its action on nAChRs, there is ongoing research into its role in treating conditions like Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted.
- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- Efficacy in Pest Control : A study conducted by Furlan et al. (2017) demonstrated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species in controlled environments.
- Safety Assessments : Research published by Simon-Delso et al. (2015) highlighted the low toxicity levels of this compound to mammals compared to traditional neonicotinoids, suggesting a safer profile for agricultural use.
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-4-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitropyridin-4-yl)nitramide
- N-(3-Methylpyridin-4-yl)amine
- N-(3-Methylpyridin-4-yl)nitroamine
Uniqueness
N-(3-Methylpyridin-4-yl)nitramide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Biological Activity
N-(3-Methylpyridin-4-yl)nitramide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the nitration of 3-methylpyridine derivatives, followed by amination reactions to introduce the nitramide functional group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
1. Enzyme Inhibition
This compound has shown significant enzyme inhibition properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are crucial in neurotransmission and are often targeted in Alzheimer's disease therapy.
- AChE Inhibition : Preliminary studies indicate that this compound exhibits moderate AChE inhibition with an IC50 value indicating its potential as a lead compound for further development in neurodegenerative disorders.
- BuChE Inhibition : The compound has demonstrated higher selectivity towards BuChE with IC50 values significantly lower than those of standard inhibitors like donepezil, suggesting enhanced therapeutic potential against conditions characterized by cholinergic dysfunction.
2. Anticancer Activity
Recent investigations have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.5 | Induction of apoptosis via mitochondrial pathways |
HepG2 | 30.0 | Cell cycle arrest at G2/M phase |
A549 | 20.0 | Inhibition of proliferation through ROS generation |
The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through reactive oxygen species (ROS) generation and cell cycle arrest.
3. Antiviral Properties
This compound has also been evaluated for antiviral activity against several viruses, including coronaviruses and flaviviruses. Preliminary results suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication processes.
Case Study 1: Alzheimer’s Disease Models
In a study involving transgenic mice models for Alzheimer’s disease, this compound was administered over a period of four weeks. Results indicated a significant reduction in amyloid plaque formation compared to control groups, alongside improved cognitive function as assessed by maze tests.
Case Study 2: Cancer Cell Lines
In vitro studies on MCF-7 cells revealed that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 and PARP cleavage. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-5-4-7-3-2-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJIYKIDOXTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463996 | |
Record name | N-(3-Methylpyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18227-66-2 | |
Record name | 3-Methyl-N-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18227-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methylpyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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